Tridecafluorohexane-1-sulfinyl chloride

Description

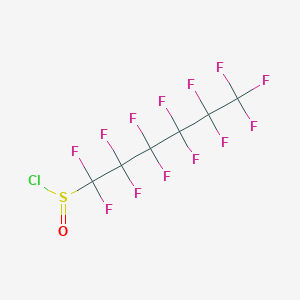

Tridecafluorohexane-1-sulfinyl chloride (C₆F₁₃SOCl) is a highly fluorinated organosulfur compound characterized by a perfluorohexyl chain (C₆F₁₃) bonded to a sulfinyl chloride (SOCl) group. This structure confers unique physicochemical properties, including high thermal stability, chemical inertness, and lipophilicity, making it valuable in specialized applications such as fluoropolymer synthesis, surfactants, and pharmaceuticals. The sulfinyl chloride group (S=O–Cl) distinguishes it from sulfonyl chlorides (SO₂Cl), as it is less oxidized and exhibits distinct reactivity patterns. Its molecular weight is approximately 402.5 g/mol, with a calculated density and boiling point reflecting the influence of its extensive fluorocarbon chain (see Table 1 for estimated properties).

Properties

CAS No. |

61424-51-9 |

|---|---|

Molecular Formula |

C6ClF13OS |

Molecular Weight |

402.56 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinyl chloride |

InChI |

InChI=1S/C6ClF13OS/c7-22(21)6(19,20)4(14,15)2(10,11)1(8,9)3(12,13)5(16,17)18 |

InChI Key |

KGJVHYMQHMTNSH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridecafluorohexane-1-sulfinyl chloride typically involves the reaction of perfluorohexane with sulfur dichloride oxide (SOCl2) under controlled conditions. The reaction proceeds as follows:

C6F13H+SOCl2→C6ClF13OS+HCl

This reaction requires anhydrous conditions and is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tridecafluorohexane-1-sulfinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form sulfides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form tridecafluorohexane-1-sulfinic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Hydrolysis: Water or aqueous solutions are used under ambient conditions.

Major Products Formed

Substitution: Formation of sulfinamides, sulfinates, and sulfinyl sulfides.

Oxidation: Formation of sulfonyl chlorides and sulfonic acids.

Reduction: Formation of sulfides.

Hydrolysis: Formation of sulfinic acids.

Scientific Research Applications

Tridecafluorohexane-1-sulfinyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing sulfinyl groups into molecules.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acids.

Medicine: Investigated for potential use in drug development, particularly in designing enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tridecafluorohexane-1-sulfinyl chloride involves its reactivity with nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets include amino acids in proteins, which can result in enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Tridecafluorohexane-1-sulfinyl chloride belongs to the broader class of fluorinated sulfinyl/sulfonyl chlorides. Key comparisons include:

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) :

- Molecular Formula : CClF₃O₂S

- Functional Group : Sulfonyl chloride (SO₂Cl).

- Key Properties :

- Molecular weight: 168.52 g/mol

- Boiling point: 29–32°C

Density: 1.583 g/mL

- Reactivity : Strong electrophile used as a triflating agent for introducing CF₃SO₂ groups.

Comparison :

- This compound’s longer perfluorohexyl chain increases molecular weight (~402.5 g/mol) and boiling point (estimated 130–150°C). The sulfinyl group (SOCl) is less oxidized than CF₃SO₂Cl’s sulfonyl group, reducing electrophilicity but enhancing suitability for sulfoxide synthesis.

Hypothetical Shorter-Chain Analogues (e.g., Perfluorobutane-1-sulfinyl Chloride) :

- Reduced fluorocarbon chain length would lower molecular weight, boiling point, and lipophilicity. Such compounds may exhibit intermediate reactivity between CF₃SO₂Cl and C₆F₁₃SOCl.

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Key Observations :

- Chain Length Impact : The perfluorohexyl chain in C₆F₁₃SOCl increases molecular size and van der Waals forces, elevating boiling point and density compared to CF₃SO₂Cl.

- Fluorine Content : Higher fluorine content (13 vs. 3 F atoms) enhances chemical inertness and thermal stability.

- Reactivity : Sulfinyl chlorides are less reactive toward nucleophilic substitution than sulfonyl chlorides but are pivotal in synthesizing sulfoxides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.